molecular formula C12H10N2O2 B8558515 6-methyl-3-pyridin-2-ylpyridine-2-carboxylic acid

6-methyl-3-pyridin-2-ylpyridine-2-carboxylic acid

Cat. No.: B8558515
M. Wt: 214.22 g/mol
InChI Key: FORMAGHZUAFUFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6’-Methyl-2,3’-bipyridine-2’-carboxylic acid is a bipyridine derivative with the molecular formula C11H10N2. This compound is known for its unique structure, which consists of two pyridine rings connected by a single bond, with a methyl group and a carboxylic acid group attached to the rings. It is used in various scientific research applications due to its ability to form strong coordination bonds with metal ions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Methyl-2,3’-bipyridine-2’-carboxylic acid typically involves the coupling of pyridine derivatives. Common methods include:

Industrial Production Methods

Industrial production of 6’-Methyl-2,3’-bipyridine-2’-carboxylic acid often employs large-scale coupling reactions using optimized conditions to maximize yield and purity. These methods typically involve the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .

Mechanism of Action

The mechanism of action of 6’-Methyl-2,3’-bipyridine-2’-carboxylic acid involves its ability to form strong coordination bonds with metal ions. This interaction can influence various molecular targets and pathways, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6’-Methyl-2,3’-bipyridine-2’-carboxylic acid is unique due to its specific substitution pattern, which provides distinct chemical and physical properties. Its ability to form strong coordination bonds with metal ions makes it particularly valuable in coordination chemistry and materials science .

Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

6-methyl-3-pyridin-2-ylpyridine-2-carboxylic acid

InChI

InChI=1S/C12H10N2O2/c1-8-5-6-9(11(14-8)12(15)16)10-4-2-3-7-13-10/h2-7H,1H3,(H,15,16)

InChI Key

FORMAGHZUAFUFA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)C2=CC=CC=N2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

6′-Methyl-[2,3′-bipyridine]-2′-carbonitrile (0.87 g, 4.46 mmol) and NaOH (1.87 g, 46.8 mmol) were dissolved in methanol (3 mL) and stirred at reflux overnight. The reaction was cooled to rt, diluted with more methanol (5 ml), and acidified with AcOH to pH 4-5. The solvent was removed in vacuo to obtain the crude which was purified by silica gel chromatography (0˜100% DCM/EtOAc) to yield the title compound as a clear oil (0.9 g, 94%).
Name
6′-Methyl-[2,3′-bipyridine]-2′-carbonitrile
Quantity
0.87 g
Type
reactant
Reaction Step One
Name
Quantity
1.87 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three
Yield
94%

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